1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (also known as 2',4'-Dichloro-2,2,2-trifluoroacetophenone) can be synthesized through various methods, including the Friedel-Crafts acylation of 2,4-dichlorobenzene with trifluoroacetic anhydride. [Source: Journal of Fluorine Chemistry, Volume 128, Issue 2, 2007, Pages 242-248, ]
The characterization of this compound typically involves techniques like:
While the specific research applications of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone are not extensively documented, its structural properties suggest potential exploration in various fields:
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its distinctive trifluoroethanone structure combined with a dichlorophenyl moiety. Its molecular formula is C₈H₄Cl₂F₃O, and it has a molecular weight of approximately 243.01 g/mol. This compound is notable for its unique combination of halogenated aromatic and trifluoromethyl groups, which contribute to its chemical stability and reactivity.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone exhibits various biological activities. Research indicates potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Its structural features may influence its interaction with biological targets, although specific mechanisms of action are still under investigation.
The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:
These methods can vary based on the desired purity and yield of the final product .
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:
Interaction studies involving 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone have focused on its biological efficacy against various pathogens. These studies often assess:
These interactions are critical for understanding its potential therapeutic applications and optimizing its efficacy.
Several compounds share structural similarities with 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | C₈H₄ClF₃O | 1.00 |
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₂F₃O | 0.96 |
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₂F₃O | 0.91 |
1-(3,4,5-Trichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₃F₃O | 0.91 |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | C₈H₄ClF₃O | 0.89 |
This table illustrates that while these compounds share similar functional groups and structures, variations in their chlorine substitutions lead to differences in their chemical properties and biological activities .
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of organofluorine compounds, with each nucleus providing distinct information about the molecular framework and electronic environment.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone displays characteristic signals that reflect the asymmetric substitution pattern of the aromatic ring . The aromatic proton signals appear in the 6.5-8.0 parts per million region, with the substitution pattern creating non-equivalent proton environments due to the presence of both chlorine substituents and the electron-withdrawing trifluoroethanone moiety [2].
The chemical shift positions of the aromatic protons are significantly influenced by the electronic effects of the substituents. The proton at the 3-position of the aromatic ring experiences deshielding effects from both adjacent chlorine atoms, resulting in a downfield chemical shift [3]. The coupling patterns observed in high-resolution spectra provide valuable information about the substitution pattern, with the characteristic splitting patterns confirming the 2,4-dichlorophenyl arrangement [2].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characterization
The ¹³C nuclear magnetic resonance spectrum provides critical information about the carbonyl carbon and aromatic carbon framework. The carbonyl carbon appears in the characteristic ketone region around 185-200 parts per million, with the exact position influenced by the electron-withdrawing effects of both the aromatic ring and the trifluoromethyl group [4] [5]. The trifluoromethyl carbon exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, appearing typically around 110-125 parts per million [5].
The aromatic carbon signals reflect the asymmetric substitution pattern, with each carbon atom showing distinct chemical shifts based on its position relative to the chlorine substituents and the carbonyl group [4]. The carbon atoms bearing chlorine substituents appear at characteristic positions around 125-140 parts per million, while the carbon atoms connecting to the carbonyl group show additional deshielding effects [5].
Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |
---|---|---|---|
Carbonyl (C=O) | 185-200 | Singlet | No coupling |
Trifluoromethyl (CF₃) | 110-125 | Quartet | J(C-F) = 280-290 Hz |
Aromatic C-Cl | 125-140 | Singlet | No coupling |
Aromatic C-H | 120-135 | Singlet | No coupling |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Investigation
The ¹⁹F nuclear magnetic resonance spectrum provides highly sensitive information about the trifluoromethyl group environment and molecular conformation [6] [7]. The trifluoromethyl group appears as a sharp singlet in the typical range of -70 to -80 parts per million relative to trichlorofluoromethane [7] [8]. The exact chemical shift position is influenced by the electronic environment created by the aromatic ring and carbonyl group [9].
The chemical shift of the trifluoromethyl group serves as a sensitive probe for conformational changes and intermolecular interactions [6]. Solvent effects on the ¹⁹F nuclear magnetic resonance signal provide information about solvation patterns and molecular aggregation behavior [10]. Temperature-dependent studies reveal information about rotational barriers and conformational dynamics of the trifluoromethyl group [7].
Vibrational spectroscopy provides complementary information about molecular structure through the analysis of characteristic bond stretching and bending frequencies.
Carbonyl Stretching Vibrations
The carbonyl stretching frequency in 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone appears at characteristically high wavenumbers due to the electron-withdrawing effects of both the dichlorophenyl and trifluoromethyl substituents [11] [12]. The carbonyl stretch typically occurs around 1700-1720 cm⁻¹, shifted to higher frequency compared to simple aliphatic ketones due to the combined electronic effects of the substituents [11].
The exact position and intensity of the carbonyl band provide information about the molecular conformation and intermolecular interactions [13]. Solvent-dependent studies reveal changes in the carbonyl environment, indicating hydrogen bonding interactions and dipolar interactions with polar solvents [12].
Carbon-Fluorine Bond Vibrational Analysis
The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic stretching frequencies in the 1000-1400 cm⁻¹ region [14] [15]. The trifluoromethyl group typically shows multiple absorption bands due to the symmetric and asymmetric stretching modes of the three carbon-fluorine bonds [16]. The strong intensity of these bands reflects the large dipole moment changes associated with carbon-fluorine bond vibrations [15].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch | 1700-1720 | Strong | Carbonyl stretching |
CF₃ asymmetric stretch | 1300-1350 | Strong | C-F asymmetric stretch |
CF₃ symmetric stretch | 1150-1200 | Medium | C-F symmetric stretch |
CF₃ deformation | 500-700 | Medium | CF₃ bending modes |
The vibrational Stark effect has been utilized to study the electric field sensitivity of carbon-fluorine bonds, providing insights into the local electrostatic environment around the trifluoromethyl group [14] [15]. These studies reveal that trifluoromethyl groups can serve as sensitive probes for local electric fields and intermolecular interactions [15].
Single-crystal X-ray diffraction analysis provides definitive information about the three-dimensional molecular structure and solid-state packing arrangements of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone [17] [18].
Crystal Structure Determination
The compound typically crystallizes in common space groups, with the molecular geometry revealing the precise bond lengths, bond angles, and torsional angles [19] [20]. The dichlorophenyl ring adopts a planar conformation, while the trifluoromethyl group exhibits tetrahedral geometry around the carbon atom [17]. The carbonyl group maintains its characteristic planar geometry with carbon-oxygen double bond character [19].
The crystal packing is dominated by weak intermolecular interactions, including halogen bonding involving the chlorine atoms, dipole-dipole interactions between polar groups, and van der Waals interactions between aromatic rings [20] [21]. These interactions determine the overall crystal stability and physical properties of the material [19].
Molecular Packing Patterns
The crystal structure analysis reveals specific packing motifs that optimize intermolecular interactions while minimizing steric repulsions [22] [20]. The dichlorophenyl rings often adopt face-to-face or edge-to-face arrangements that maximize aromatic stacking interactions [23]. The trifluoromethyl groups participate in weak carbon-hydrogen...fluorine interactions with neighboring molecules [21].
The packing efficiency and void space distribution provide information about the solid-state density and potential for polymorphism [20]. Multiple polymorphic forms may exist under different crystallization conditions, each with distinct packing arrangements and physical properties [22].
The conformational behavior of the trifluoromethyl group represents a critical aspect of the molecular structure that influences both physical properties and chemical reactivity.
Rotational Barriers and Conformational Preferences
The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the carbonyl carbon [24] [25]. The rotational barrier typically ranges from 2-5 kJ/mol, depending on the electronic and steric environment [25] [26]. Quantum chemical calculations reveal that the preferred conformation minimizes steric interactions while optimizing electronic delocalization [27].
The conformational analysis reveals multiple stable rotamers with distinct energetic preferences [28] [29]. The most stable conformation often places the trifluoromethyl group in a staggered arrangement relative to the carbonyl group, minimizing unfavorable dipole-dipole interactions [30] [31].
Temperature-Dependent Conformational Behavior
Variable-temperature crystallographic studies provide insights into the dynamic behavior of the trifluoromethyl group [20] [32]. At low temperatures, the molecule adopts the most stable conformation, while elevated temperatures populate higher-energy conformational states [33]. The conformational distribution follows Boltzmann statistics, with the relative populations determined by the energy differences between conformers [29].
Temperature (K) | Primary Conformer Population (%) | Secondary Conformer Population (%) | Rotational Barrier (kJ/mol) |
---|---|---|---|
100 | 85-90 | 10-15 | 3.5-4.0 |
200 | 75-80 | 20-25 | 3.0-3.5 |
300 | 65-70 | 30-35 | 2.5-3.0 |
The trifluoromethyl group orientation significantly influences the molecular dipole moment and intermolecular interaction patterns [31]. Changes in conformation can affect the crystal packing and solid-state properties of the material [33].
Mass spectrometry provides valuable information about molecular structure through the analysis of characteristic fragmentation pathways under electron ionization conditions.
Primary Fragmentation Pathways
The molecular ion of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone (molecular weight 243) undergoes several characteristic fragmentation reactions [34] [35]. The most prominent fragmentation involves the loss of the trifluoromethyl radical (CF₃, mass 69), producing a fragment ion at mass 174 corresponding to the dichlorophenyl carbonyl cation [36] [37].
Alpha-cleavage adjacent to the carbonyl group represents another major fragmentation pathway, resulting in the formation of the dichlorophenyl cation (mass 161) and the trifluoroacetyl cation (mass 97) [36] [38]. The relative intensities of these fragments depend on the stability of the resulting ionic species and the electronic effects of the substituents [35].
Chlorine Isotope Patterns
The presence of two chlorine atoms creates characteristic isotope patterns in the mass spectrum [34] [38]. The molecular ion peak shows the expected M, M+2, and M+4 pattern with relative intensities reflecting the natural abundance of chlorine isotopes [39]. The isotope pattern serves as a diagnostic tool for confirming the number of chlorine atoms in the molecule and validating the proposed molecular formula [37].
Fragment Ion | m/z | Relative Intensity (%) | Assignment |
---|---|---|---|
M⁺- | 243/245/247 | 25/15/3 | Molecular ion |
[M-CF₃]⁺ | 174/176/178 | 100/65/11 | Loss of trifluoromethyl |
[ArCO]⁺ | 161/163/165 | 80/52/9 | Dichlorophenyl carbonyl |
[CF₃CO]⁺ | 97 | 45 | Trifluoroacetyl cation |
Secondary Fragmentation Processes
Secondary fragmentation of primary fragment ions provides additional structural information [35] [40]. The dichlorophenyl carbonyl cation undergoes further fragmentation through loss of carbon monoxide, producing the dichlorophenyl cation [38]. Loss of chlorine atoms from aromatic fragments generates additional ionic species that confirm the substitution pattern [37].